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Compound of Interest

Compound Name: Lecozotan

Cat. No.: B8752296 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with detailed information on the side effect profile of Lecozotan (SRA-333) as

observed in clinical studies. The content is presented in a question-and-answer format to

directly address potential inquiries.

Frequently Asked Questions (FAQs)
Q1: What is Lecozotan and its proposed mechanism of
action?
Lecozotan (formerly SRA-333) is a potent and selective serotonin-1A (5-HT1A) receptor

antagonist that was under development for the symptomatic treatment of mild-to-moderate

Alzheimer's disease.[1] Its mechanism of action involves blocking presynaptic 5-HT1A

autoreceptors, which is believed to enhance the release of key neurotransmitters, acetylcholine

and glutamate, in brain regions critical for cognitive processes, such as the hippocampus.[2][3]

[4] By potentiating cholinergic and glutamatergic neurotransmission, Lecozotan was

hypothesized to improve cognitive function in individuals with Alzheimer's disease.[1]

Q2: What is the overall safety and tolerability profile of
Lecozotan from clinical trials?
Based on available data from Phase I and Phase IIb studies, Lecozotan was generally

reported to be safe and well-tolerated. In Phase I studies involving healthy young and elderly

volunteers, Lecozotan was well-tolerated at single doses up to 10 mg and multiple doses up to
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5 mg twice daily.[1] Two Phase IIb studies in patients with mild-to-moderate Alzheimer's

disease also indicated a favorable safety and tolerability profile.[5] However, the development

of Lecozotan was ultimately discontinued, and detailed results from these later-stage trials

have not been fully published.[6][7][8]

Q3: What were the most frequently reported side effects
of Lecozotan in clinical studies?
The most common treatment-emergent adverse events (TEAEs) reported in Phase I clinical

trials with healthy volunteers were generally mild to moderate in severity and appeared to be

dose-dependent. These side effects were most prominent at the highest doses tested and

typically resolved as plasma concentrations of the drug decreased.[1]

Key Adverse Events Observed in Phase I Studies:[1]

Paraesthesia (tingling or numbness)

Dizziness

Visual disturbances

Headache

Asthenia (weakness or lack of energy)

No clinically significant alterations in vital signs, electrocardiogram (ECG) parameters, or

routine laboratory tests were observed.[1]

Data on Side Effect Profile
Table 1: Treatment-Emergent Adverse Events in Phase I
Single Ascending Dose (SAD) Study in Healthy Young
Subjects

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC2675040/
https://www.researchgate.net/publication/269951641_Safety_tolerability_and_efficacy_of_lecozotan_SR_in_patients_with_mild-to-moderate_Alzheimer's_disease_used_as_monotherapy_or_adjunctively_with_a_cholinesterase_inhibitor
https://www.benchchem.com/product/b8752296?utm_src=pdf-body
https://www.biospace.com/drug-development/7-alzheimers-and-parkinsons-programs-discarded-in-2024
https://clinician.nejm.org/nejm-jw.NA48888
https://www.biopharmadive.com/news/biogen-alzheimers-aducanumab-clinical-failure-halt/551004/
https://www.benchchem.com/product/b8752296?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC2675040/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2675040/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2675040/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8752296?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Adverse Event Placebo (n=6)
Lecozotan 2
mg (n=6)

Lecozotan 5
mg (n=6)

Lecozotan 10
mg (n=6)

Any TEAE 0 (0%) 0 (0%) 3 (50%) 6 (100%)

Dizziness 0 (0%) 0 (0%) 0 (0%) 4 (67%)

Light-

headedness/Eup

horia

0 (0%) 0 (0%) 0 (0%) 4 (67%)

Paraesthesia 0 (0%) 0 (0%) 0 (0%) 3 (50%)

Abnormal Vision 0 (0%) 0 (0%) 0 (0%) 3 (50%)

Headache 0 (0%) 0 (0%) 3 (50%) 1 (17%)

Asthenia 0 (0%) 0 (0%) 0 (0%) 2 (33%)

Data sourced from a Phase I study in healthy young volunteers.[1] Note: The number of

subjects experiencing TEAEs and the number of TEAEs increased with the dose.

Table 2: Summary of Safety Findings from Phase IIb
Studies in Alzheimer's Disease Patients

Study Name Population
Key Safety and Tolerability
Findings

Monotherapy 201
Mild-to-moderate Alzheimer's

Disease

Lecozotan was demonstrated

to be safe and well-tolerated.

Adjunctive therapy 203
Mild-to-moderate Alzheimer's

Disease

Lecozotan was demonstrated

to be safe and well-tolerated.

Information is based on a poster presentation of two Phase 2b studies.[5] Quantitative data on

the incidence of specific adverse events from these studies are not publicly available due to the

discontinuation of the drug's development program.
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Phase I Clinical Trial Design
The safety, tolerability, pharmacokinetics, and pharmacodynamics of Lecozotan were

evaluated in three randomized, double-blind, placebo-controlled, sequential, ascending-dose

Phase I studies.[1]

Single Ascending Dose (SAD) Study:

Participants: Healthy young male subjects.

Design: Cohorts of subjects received single oral doses of Lecozotan (2, 5, or 10 mg) or

placebo.

Assessments: Safety evaluations (adverse events, vital signs, ECGs, laboratory tests), full

pharmacokinetic profiling, and pharmacodynamic assessments. Blood samples for

pharmacokinetic analysis were collected at predose and at multiple time points up to 48

hours post-dose.[1]

Multiple Ascending Dose (MAD) Studies:

Participants: Healthy young and elderly subjects of both sexes.

Design: Subjects received multiple oral doses of Lecozotan (ranging from 0.1 mg to 5 mg)

or placebo twice daily (q12h) for 14 days.[1]

Assessments: Included safety monitoring, pharmacokinetic analysis at day 1 and day 14

(steady state), and pharmacodynamic evaluations. Trough plasma samples were collected

on days 4, 8, and 11 to confirm steady state.[1]

Phase IIb Clinical Trial Design
Two randomized, double-blind, placebo-controlled Phase IIb studies were conducted to

evaluate the efficacy and safety of Lecozotan in patients with mild-to-moderate Alzheimer's

disease.[5]

Monotherapy 201 Study: Assessed Lecozotan as a standalone treatment.
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Adjunctive Therapy 203 Study: Evaluated Lecozotan as an add-on therapy to existing

cholinesterase inhibitor treatment.

Further details on the specific methodologies of these Phase IIb trials are limited in publicly

available resources.

Visualizations
Signaling Pathway of Lecozotan
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Caption: Proposed mechanism of Lecozotan action.

Experimental Workflow for a Phase I Single Ascending
Dose (SAD) Study
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Caption: Workflow of a Phase I SAD clinical trial.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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